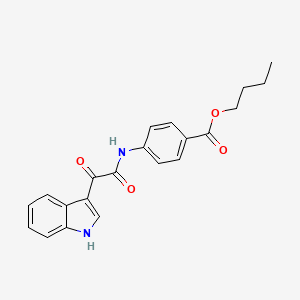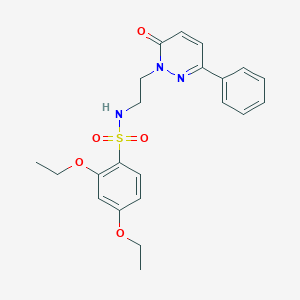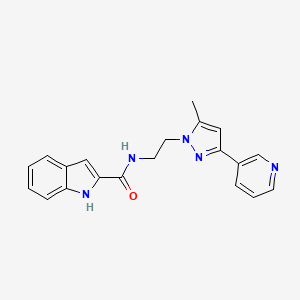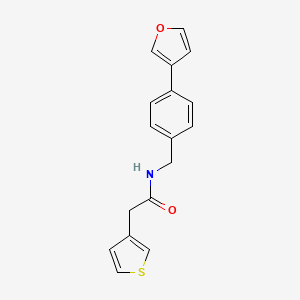
butyl 4-(2-(1H-indol-3-yl)-2-oxoacetamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 4-(2-(1H-indol-3-yl)-2-oxoacetamido)benzoate, also known as BIIB, is a small molecule compound that has been studied for its potential use in scientific research. This compound is a derivative of indole-2-carboxylic acid and has been shown to have various biological activities.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Research by Markad and Mandal (2019) introduces a primary-amide-functionalized metal-organic framework showcasing high efficiency as a hydrogen-bond-donating heterogeneous catalyst for the Friedel–Crafts alkylation of indoles. This catalyst, demonstrating potential for scalability and reuse with minimal activity loss, underscores the versatility of indole and benzoate derivatives in catalysis under mild conditions (Markad & Mandal, 2019).
Pharmaceutical Development
A novel series of aspirin hybrids, incorporating both nitric oxide and hydrogen sulfide-releasing moieties, were synthesized and evaluated for their potential as anti-inflammatory pharmaceuticals by Kodela et al. (2012). These compounds, including derivatives of benzoate, demonstrated exceptional efficacy in inhibiting cancer cell growth and showed promise as NSAID-based compounds with minimal cellular toxicity (Kodela, Chattopadhyay, & Kashfi, 2012).
Organic Synthesis and Material Science
Centore et al. (1995) discussed the synthesis of butyl 4-[(9-oxoxanthen-3-yl)-carbonyloxy]benzoate, showcasing its potential in the realm of material science. The structural reporting indicates the compound's relevance in understanding molecular packing and the planarity of the xanthone group, which could influence its applications in material synthesis and design (Centore, Ciajolo, Tuzi, & Kricheldorf, 1995).
Antidiabetic and Urease Inhibition
Nazir et al. (2018) explored indole-based scaffolds for their antidiabetic potential via α-glucosidase inhibition. Their research underscores the therapeutic potential of indole and benzoate derivatives in managing diabetes through enzymatic inhibition. Additionally, another study by the same group highlighted the efficacy of similar scaffolds in urease inhibition, suggesting these compounds as valuable candidates in drug design against diseases mediated by urease activity (Nazir et al., 2018).
Environmental Applications
Chatterjee and Karlovsky (2010) discussed the environmental impact of butyl benzyl phthalate, a related benzoate ester, highlighting the urgent need for effective bioremediation strategies to mitigate its presence due to its endocrine-disrupting capabilities. This research points towards the environmental significance of researching benzoate derivatives for their degradation and removal from ecosystems (Chatterjee & Karlovsky, 2010).
Eigenschaften
IUPAC Name |
butyl 4-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-2-3-12-27-21(26)14-8-10-15(11-9-14)23-20(25)19(24)17-13-22-18-7-5-4-6-16(17)18/h4-11,13,22H,2-3,12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTXDZYTVWMFMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2742216.png)



![2-Methyl-5-[4-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2742222.png)
![6-(4-chlorobenzyl)-2-ethyl-5-((3-fluorobenzyl)thio)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2742225.png)
![1,5-dimethyl-4-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2742226.png)

![1-[(2R,6S)-2,6-Bis(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2742228.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-phenylethyl)oxalamide](/img/structure/B2742231.png)
![2-(2-methoxyphenoxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2742234.png)
![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(1H-indol-3-yl)ethanone](/img/structure/B2742235.png)
![1-(benzenesulfonyl)-N'-[(1E)-(4-methylphenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2742236.png)
